1,2,5-Oxadiazole (Furazan) Core vs. 1,3,4-Oxadiazole Isomer: Regioisomeric Differentiation in Antibacterial Activity
The 1,2,5-oxadiazole regioisomer, which forms the core of the target compound, exhibits distinct biological activity from the more commonly explored 1,3,4-oxadiazole series. In a focused library of 30 1,2,5-oxadiazole acrylamide analogs evaluated against Acinetobacter baumannii, the lead compound (E)-3-(2-hydroxyphenyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acrylamide achieved an MIC of 0.5 mM, establishing the viability of this regioisomer for antimicrobial target engagement [1]. By contrast, systematic SAR studies across 72 analogs in the 1,3,4-oxadiazole antibacterial class identified lead compound 72c with MIC90 values of 0.87 ± 0.05 μM against MRSA, demonstrating that the two regioisomeric series achieve potency through fundamentally different substitution optimization pathways [2]. The target compound incorporates the 1,2,5-oxadiazole scaffold with a thiophene substituent at position 4—a substitution geometry and electronic configuration unavailable to 1,3,4-oxadiazole-based MIF inhibitors (e.g., MIF-IN-3 from WO2021258272A1, which uses a 1,3,4-oxadiazole core with a distinct carbamoyl linkage) [3].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Acinetobacter baumannii |
|---|---|
| Target Compound Data | Not directly tested; class representative (1,2,5-oxadiazole acrylamide 32): MIC = 0.5 mM against A. baumannii |
| Comparator Or Baseline | 1,3,4-Oxadiazole antibacterial lead 72c: MIC90 = 0.87 ± 0.05 μM against MRSA; 1,3,4-oxadiazole MIF inhibitors (MIF-IN-3): no reported antimicrobial activity |
| Quantified Difference | Different regioisomeric series; 1,2,5-oxadiazole class validated at mM-range MIC in A. baumannii; 1,3,4-oxadiazole antibacterial class optimized to sub-μM range against Gram-positive strains. Direct cross-class MIC comparison not available. |
| Conditions | Christoff et al.: broth microdilution against A. baumannii ATCC 17978. Oxadiazole antibacterial SAR: MIC90 against ESKAPE panel. |
Why This Matters
For programs targeting Gram-negative pathogens via BasE or related non-ribosomal peptide synthetase pathways, the 1,2,5-oxadiazole regioisomer provides a structurally validated starting point distinct from the 1,3,4-oxadiazole class, which has been optimized primarily against Gram-positive organisms.
- [1] Christoff RM, Murray GL, Kostoulias XP, Peleg AY, Abbott BM. Synthesis of novel 1,2,5-oxadiazoles and evaluation of action against Acinetobacter baumannii. Bioorg. Med. Chem. 2017;25(24):6267-6272. doi:10.1016/j.bmc.2017.08.015 View Source
- [2] Spink E, Ding D, Peng Z, Boudreau MA, Leemans E, Lastochkin E, et al. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Med. Chem. Lett. 2020;11(3):344-350. doi:10.1021/acsmedchemlett.9b00540 View Source
- [3] Fan G, Fong KC, Yang H, Wang J. Compounds and their uses as MIF inhibitors. Patent WO2021258272A1 (Nanjing Immunophage Biotech Co., Ltd.), published December 23, 2021. MIF-IN-3: compound 31. View Source
